molecular formula C9H22ClNO2 B015095 Betainealdehyde Diethylacetal Chloride CAS No. 110675-66-6

Betainealdehyde Diethylacetal Chloride

Cat. No.: B015095
CAS No.: 110675-66-6
M. Wt: 211.73 g/mol
InChI Key: PJKADRIYSJAEIV-UHFFFAOYSA-M
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Description

CCI-779, also known as temsirolimus, is an ester of rapamycin and an inhibitor of the mammalian target of rapamycin (mTOR). It is an anticancer drug approved by the Food and Drug Administration for the treatment of advanced renal cell carcinoma. CCI-779 has shown promising antitumor activity in various tumor types, including breast cancer, glioma, endometrial cancer, and mantle cell lymphoma .

Mechanism of Action

Target of Action

Betainealdehyde Diethylacetal Chloride is a derivative of betaine . Betaine, also referred to as trimethyglycine, oxyneurine, and glycine-betaine, is a naturally occurring human nutrient . Its primary targets are the enzymes involved in the methionine cycle . Specifically, it interacts with the enzyme betaine-homocysteine methyltransferase (BHMT), a zinc thiol-enzyme expressed mainly in the liver and kidneys .

Mode of Action

This compound, like betaine, donates a methyl group to homocysteine to form N,N-dimethylglycine and L-methionine via the enzyme BHMT .

Biochemical Pathways

This compound affects the methionine cycle . In this cycle, betaine donates a methyl group to homocysteine to form N,N-dimethylglycine and L-methionine . This increases S-adenosylmethionine (SAM) levels, which serves as a methyl donor in DNA methylation and many anabolic pathways of phospholipids, hormones, and proteins .

Pharmacokinetics

Betaine, from which it is derived, is absorbed from the duodenal enterocytes into circulation and maintained between 20 and 70 µmol l −1 with a median plasma concentration of 278 µmol L −1 . It is carried to the liver and kidneys where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . Removal of betaine from the body is primarily by metabolism with minimal urinary excretion, even after high amounts of betaine consumption .

Result of Action

The molecular and cellular effects of this compound’s action are likely similar to those of betaine. Betaine’s ability to donate a methyl group plays a pivotal role in numerous pathways, including the methionine cycle . A betaine-deficient diet can disturb several cellular processes . Therefore, betaine supplementation to ameliorate certain pathological conditions has been envisaged .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. As with betaine, it is likely to act as a stress protectant against drought, osmotic, and temperature stress . Uncatabolized betaine acts as an osmolyte and confers protection to the cells against environmental stresses like osmotic irregularity, adverse temperatures, and dehydration . By regulating the surface tension of water, it aids in water retention and thereby maintains cellular volume .

Biochemical Analysis

Biochemical Properties

Betainealdehyde Diethylacetal Chloride is a derivative of betaine , a compound that plays a crucial role in various biochemical reactions. Betaine is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of methyl groups in a variety of microorganisms . Betaine aldehyde dehydrogenase (BADH) is one such enzyme that interacts with betaine, catalyzing the oxidation of betaine aldehyde to betaine .

Cellular Effects

Betaine, from which this compound is derived, has significant effects on various types of cells and cellular processes. It is known to protect microbial cells against drought, osmotic stress, and temperature stress . Furthermore, betaine supplementation can improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 .

Molecular Mechanism

The molecular mechanism of this compound is closely related to that of betaine. Betaine donates a methyl group to homocysteine to form methionine via the enzyme betaine-homocysteine methyltransferase (BHMT), resulting in the formation of dimethylglycine .

Dosage Effects in Animal Models

While there is limited information on the dosage effects of this compound in animal models, studies on betaine, its derivative, have shown that it improves growth performance in production animals, particularly under increased environmental temperatures .

Metabolic Pathways

This compound is involved in the metabolic pathways of betaine. Betaine is synthesized through a two-step oxidation of choline via the intermediate betaine aldehyde .

Transport and Distribution

Dietary betaine, from which it is derived, is absorbed from the duodenal enterocytes into circulation and is carried to the liver and kidneys where it is catabolized by a series of enzyme-catalyzed reactions .

Subcellular Localization

Studies on betaine aldehyde dehydrogenase (BADH), an enzyme that interacts with betaine, have shown that BADH proteins are localized to the cytosol and dot-shaped organelles in the mesophyll and bundle sheath cells of plant leaves .

Preparation Methods

The preparation of CCI-779 involves several synthetic routes and reaction conditions. One method includes the preparation of the dioxane of 5 carboxyl of 2,2,5 trimethyl 1,3 . The industrial production methods for CCI-779 are not extensively detailed in the available literature, but it generally involves the esterification of rapamycin with specific reagents under controlled conditions.

Scientific Research Applications

CCI-779 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, CCI-779 has demonstrated significant antitumor activity in preclinical models and clinical trials. It is used to inhibit mTOR kinase activity, resulting in the inhibition of cell proliferation and protein synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-diethoxyethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO2.ClH/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKADRIYSJAEIV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C[N+](C)(C)C)OCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616954
Record name 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110675-66-6
Record name 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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